molecular formula C35H39F7N4O6 B609775 Orvepitant maleate CAS No. 579475-24-4

Orvepitant maleate

カタログ番号: B609775
CAS番号: 579475-24-4
分子量: 744.7 g/mol
InChIキー: IPACOHTZCSBGBV-WUXDIRCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オルベピタントマレイン酸塩は、強力で選択的な経口活性のある神経キニン-1受容体拮抗薬です。 うつ病や慢性難治性咳嗽の治療に有効であることが知られており、血脳関門を通過する能力も示しています .

製法

合成ルートと反応条件

オルベピタントマレイン酸塩の合成は、市販の前駆体から出発し、複数のステップを伴います。主なステップには、次のものがあります。

    コア構造の形成: 最初のステップでは、一連の縮合反応と環化反応によってコア構造が形成されます。

    官能基の修飾: 次のステップでは、化合物の活性に必要な官能基が導入されます。これには、ハロゲン化、アルキル化、アミノ化反応が含まれます。

    最終的なカップリングと精製: 最後のステップでは、中間体をマレイン酸とカップリングしてマレイン酸塩を形成し、再結晶による精製を行います。

工業生産方法

オルベピタントマレイン酸塩の工業生産は、通常、同じ合成ルートに従いますが、より大規模で行われます。これには、収率と純度を最大化するための反応条件の最適化、連続フローリアクターの使用、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の採用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of orvepitant maleate involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes halogenation, alkylation, and amination reactions.

    Final Coupling and Purification: The final step involves coupling the intermediate with maleic acid to form the maleate salt, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

反応の種類

オルベピタントマレイン酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特に窒素原子と硫黄原子で酸化反応を起こす可能性があります。

    還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。

    置換: 求核置換反応と求電子置換反応は一般的であり、特に官能基を導入または修飾するために使用されます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: アルキルハライド、アシルクロリド、アミンなどの試薬が、酸性または塩基性環境など、さまざまな条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物には、最終的な化合物オルベピタントマレイン酸塩を生成するためにさらに処理されるさまざまな中間体が含まれます。

科学的研究の応用

Chronic Refractory Cough

Orvepitant maleate has been primarily investigated for its efficacy in treating chronic refractory cough. A notable study, the VOLCANO-1 trial, involved 13 patients and demonstrated significant reductions in daytime cough frequency and severity after four weeks of treatment with orvepitant at a dosage of 30 mg daily. The results indicated a reduction in cough frequency by approximately 26% (P < .001), along with improvements in quality of life metrics .

Idiopathic Pulmonary Fibrosis

The compound is also being evaluated for its effectiveness in patients suffering from chronic cough due to idiopathic pulmonary fibrosis (IPF). A Phase 2 clinical trial (ORV-PF-01) assessed two doses of orvepitant (10 mg and 30 mg) against placebo. The findings suggested that orvepitant significantly improved cough severity scores and reduced the urge to cough, particularly at the higher dosage. Most improvements were statistically significant, indicating its potential as a safe and effective treatment option for this patient population .

Summary of Clinical Trials

Study Population Dosage Duration Key Findings
VOLCANO-1Chronic refractory cough30 mg daily4 weeks26% reduction in daytime cough frequency; significant improvements in severity and quality of life .
ORV-PF-01Patients with IPF10 mg / 30 mgCross-overSignificant reduction in cough severity; improved health-related quality of life at 30 mg .

Safety Profile

This compound has shown a favorable safety profile across studies. In the VOLCANO-2 trial, no significant safety concerns were reported, and adverse events were comparable between treatment and placebo groups. Participants generally tolerated the drug well, with most adverse events not deemed related to treatment .

作用機序

オルベピタントマレイン酸塩は、神経キニン-1受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、中枢神経系における痛みやストレスシグナルの伝達に関与しています。 この受容体を阻害することにより、オルベピタントマレイン酸塩は、うつ病や慢性咳嗽に伴う症状を軽減することができます .

類似化合物との比較

類似化合物

    アプレピタント: 主に化学療法誘発性の悪心・嘔吐の予防に使用される別の神経キニン-1受容体拮抗薬です。

    フォサプレピタント: アプレピタントのプロドラッグで、同様の用途があります。

    ロラピタント: 化学療法に関連する遅発性悪心・嘔吐の予防に使用されます。

独自性

オルベピタントマレイン酸塩は、神経キニン-1受容体に対する高い選択性と効力、および血脳関門を通過する能力を持つため、独自性があります。 これは、中枢神経系に関連する状態に特に効果的です .

生物活性

Orvepitant maleate is a neurokinin-1 (NK-1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic refractory cough and pruritus. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical studies, and research findings.

Orvepitant functions primarily as an antagonist of the NK-1 receptor, which is known to mediate the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and cough reflex. By inhibiting the binding of SP to the NK-1 receptor, orvepitant reduces central neural hypersensitivity associated with chronic cough and may also alleviate itch-related responses.

Pharmacokinetics

The pharmacokinetic profile of orvepitant has been characterized in various animal models. Key findings include:

  • Bioavailability : Oral bioavailability is reported at 17% in rats and 55% in dogs .
  • Plasma Clearance : Observed plasma clearance rates are 29 mL/min/kg in rats and 6 mL/min/kg in dogs .
  • Half-Life : The half-life is approximately 2.3 hours in rats and 6.1 hours in dogs .
  • Brain Penetration : The brain-to-plasma concentration ratio (B/P) is noted to be 1.2 shortly after intravenous administration, indicating effective brain penetration .

Efficacy in Chronic Refractory Cough

A significant body of research has focused on the efficacy of orvepitant in treating chronic refractory cough (CRC). Notable studies include:

  • Phase IIb Study (VOLCANO-2) : This randomized, double-blind trial evaluated three doses of orvepitant (10 mg, 20 mg, and 30 mg) over a 12-week period. The results indicated statistically significant improvements in patient-reported outcomes such as the Leicester Cough Questionnaire and Cough Severity Visual Analogue Scale (VAS) . Although the primary endpoint concerning awake cough frequency did not reach significance across the entire cohort, a near-significant reduction was observed among patients with higher baseline cough frequencies (p=0.066) .
  • Open-Label Study : In a study involving 13 patients with CRC treated with orvepitant at a dose of 30 mg daily for four weeks, a statistically significant reduction in daytime cough frequency was observed—an average decrease of 18.9 coughs per hour (26%) from baseline . Improvements were also noted in cough severity and quality of life metrics.

Antipruritic Effects

Orvepitant's potential as an antipruritic agent has been explored through preclinical studies:

  • In a Mongolian gerbil model, orvepitant demonstrated profound inhibition of scratching behavior induced by an NK-1 receptor agonist. Effective doses were identified as low as 0.1 mg/kg . This suggests that orvepitant may offer therapeutic benefits for conditions characterized by severe itch.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypePopulation/ModelDosePrimary OutcomeResults
Phase IIb Study (VOLCANO-2)Patients with CRC10 mg - 30 mg/dayCough frequency, PROsSignificant improvement in PROs; near-significant reduction in high-frequency coughers
Open-label StudyPatients with CRC30 mg/dayDaytime cough frequency26% reduction from baseline; significant improvements in VAS and quality of life
Preclinical ModelMongolian gerbils0.1 - 10 mg/kgScratching behaviorProfound inhibition at low doses

特性

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACOHTZCSBGBV-WUXDIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F7N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-24-4
Record name Orvepitant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORVEPITANT MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。